Product packaging for Cyclopropyl (2-methylphenyl)methanol(Cat. No.:CAS No. 400613-95-8)

Cyclopropyl (2-methylphenyl)methanol

Cat. No.: B3264968
CAS No.: 400613-95-8
M. Wt: 162.23 g/mol
InChI Key: KNIQSIAZIIYPCG-UHFFFAOYSA-N
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Description

Cyclopropyl (2-Methylphenyl)methanol is a chiral alcohol compound of interest in organic synthesis and medicinal chemistry research. While public data on this specific molecule is limited, its structure suggests utility as a versatile synthetic intermediate. Related cyclopropylmethanol derivatives are noted for their role in the synthesis of more complex structures and have been investigated for their biological activity. Cyclopropylmethanol derivatives are known to undergo interesting transformations, such as acid-mediated homoallylic rearrangements, making them valuable for constructing complex molecular architectures . Furthermore, structurally similar compounds, such as 1-(4'-chlorophenyl)-1-cyclopropyl methanol, have been reported to exhibit fungistatic activity against pathogens like Botrytis cinerea , highlighting the potential of this chemical class in agrochemical research . The cyclopropyl group is a common motif in pharmaceutical agents due to its ability to influence a compound's metabolic stability and conformational properties. This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O B3264968 Cyclopropyl (2-methylphenyl)methanol CAS No. 400613-95-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropyl-(2-methylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-8-4-2-3-5-10(8)11(12)9-6-7-9/h2-5,9,11-12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIQSIAZIIYPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Cyclopropyl 2 Methylphenyl Methanol and Its Stereoisomers

Diverse Synthetic Routes to Cyclopropyl (B3062369) (2-methylphenyl)methanol

A variety of synthetic strategies can be employed to construct Cyclopropyl (2-methylphenyl)methanol. These routes primarily involve the formation of the key carbinol functional group through either addition to an aldehyde or reduction of a ketone.

Organometallic Additions to Cyclopropyl Aldehyde Derivatives

A primary and straightforward method for synthesizing this compound is the nucleophilic addition of an organometallic reagent to cyclopropanecarboxaldehyde. The Grignard reaction is a classic and effective example of this approach.

Specifically, the Grignard reagent, 2-methylphenylmagnesium bromide, is added to cyclopropanecarboxaldehyde. In this reaction, the nucleophilic 2-methylphenyl group attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the final secondary alcohol, this compound. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the highly reactive Grignard reagent from being quenched by protic solvents like water.

Reaction Scheme:

Step 1: Formation of Grignard Reagent: 2-bromotoluene (B146081) reacts with magnesium metal in dry ether.

Step 2: Nucleophilic Addition: 2-methylphenylmagnesium bromide is added to cyclopropanecarboxaldehyde.

Step 3: Acidic Workup: The intermediate magnesium alkoxide salt is hydrolyzed to yield this compound.

This method's versatility allows for the synthesis of a wide range of substituted cyclopropyl carbinols by simply varying the organometallic reagent.

Reductions of Cyclopropyl (2-methylphenyl) Ketones

An alternative and equally robust synthetic route is the reduction of the corresponding ketone, Cyclopropyl (2-methylphenyl) ketone. This transformation can be achieved using various reducing agents, with metal hydrides being the most common.

Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are standard reagents for this purpose. NaBH₄ is a milder reducing agent and is often preferred for its compatibility with protic solvents like methanol (B129727) or ethanol. LiAlH₄ is a more powerful reducing agent that reacts violently with protic solvents and must be used in anhydrous ethers like THF. The reduction mechanism involves the transfer of a hydride ion (H⁻) to the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated during workup to give the alcohol.

Catalytic transfer hydrogenation represents another effective reduction method. This process typically uses a hydrogen donor, such as 2-propanol, in the presence of a metal catalyst like magnesium oxide (MgO), to reduce the ketone.

Method Reagent(s) Solvent Typical Conditions
Hydride Reduction Sodium Borohydride (NaBH₄)Methanol, Ethanol0 °C to room temperature
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF, Diethyl ether0 °C to room temperature, followed by careful quench
Transfer Hydrogenation 2-Propanol, MgO2-PropanolReflux

This table summarizes common reduction methods for converting Cyclopropyl (2-methylphenyl) ketone to the desired alcohol.

Transition Metal-Catalyzed Coupling and Cycloaddition Reactions

Modern synthetic chemistry offers sophisticated methods for forming complex molecules through transition-metal catalysis. While direct coupling to form this compound is less common, multi-step sequences involving transition metals are highly effective. For instance, photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones with olefins can produce highly substituted cyclopentane (B165970) structures, demonstrating the reactivity of the cyclopropyl ketone scaffold under catalytic conditions.

Another strategy involves hydrogen borrowing catalysis, where a metal catalyst facilitates the α-cyclopropanation of ketones. These advanced methods highlight the ongoing development in the synthesis of cyclopropane-containing molecules, driven by the utility of catalysts based on metals like rhodium, palladium, and copper.

Other Novel Synthetic Approaches

Beyond traditional methods, several novel approaches offer unique pathways to the precursor ketone and, subsequently, the target alcohol.

One significant method is the Johnson-Corey-Chaykovsky reaction , which can be used to synthesize the precursor, Cyclopropyl (2-methylphenyl) ketone. This reaction involves the 1,4-addition of a sulfur ylide, such as dimethyloxosulfonium methylide, to an α,β-unsaturated ketone (an enone). The requisite enone, (E)-3-(2-methylphenyl)-1-phenylprop-2-en-1-one, can be prepared via a Claisen-Schmidt condensation. The subsequent cyclopropanation with the sulfur ylide yields the trans-cyclopropyl ketone with high diastereoselectivity. This ketone can then be reduced to this compound as described in section 2.1.2.

Biocatalysis offers a green chemistry alternative for the reduction step. Enzymes, such as alcohol dehydrogenases found in crude plant sources like carrots (Daucus carota), can reduce ketones to alcohols. These enzymatic reductions can offer high stereoselectivity, providing a direct route to chiral alcohols.

Stereoselective and Enantioselective Synthesis of this compound

Producing a single enantiomer of a chiral alcohol is crucial for pharmaceutical applications. Asymmetric catalysis provides the tools to achieve this high level of stereocontrol.

Asymmetric Catalysis in Carbinol Formation

The enantioselective reduction of the prochiral Cyclopropyl (2-methylphenyl) ketone is a key strategy for accessing enantiomerically pure this compound. The Corey-Bakshi-Shibata (CBS) reduction is a premier method for this transformation.

This reaction employs a chiral oxazaborolidine catalyst in combination with a borane (B79455) source (like borane-dimethyl sulfide (B99878) complex or catecholborane) to reduce the ketone. The chiral environment of the catalyst directs the hydride delivery to one face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in high excess. In the reduction of cyclopropyl ketones, the π-electron-rich cyclopropyl group often acts as the sterically larger substituent, directing the stereochemical outcome of the reaction.

Catalyst System Key Feature Expected Outcome
(S)-CBS Catalyst + Borane Chiral oxazaborolidine directs hydride attackPreferential formation of the (R)-alcohol
(R)-CBS Catalyst + Borane Enantiomeric catalyst directs opposite attackPreferential formation of the (S)-alcohol

This table outlines the predictable stereochemical outcomes of the CBS reduction.

Furthermore, chemoenzymatic strategies are powerful for stereoselective synthesis. Engineered enzymes can catalyze the cyclopropanation of olefins with high diastereo- and enantioselectivity to produce chiral cyclopropyl ketones. These chiral ketones are then readily converted to the corresponding chiral alcohols. The creation of diverse chiral ligands for metals like gold, rhodium, and others continues to expand the toolkit for asymmetric synthesis, enabling precise control over the 3D structure of molecules like this compound.

Diastereoselective Control Strategies

The control of diastereoselectivity is crucial in the synthesis of complex molecules like this compound, which contains multiple stereocenters. Research into the synthesis of related substituted cyclopropanes has yielded several effective strategies for directing the stereochemical outcome of reactions.

One prominent method involves substrate-directed cyclopropanation. In the synthesis of 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes, the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones has been shown to proceed with high diastereoselectivity, typically yielding a single diastereomer. nih.gov This reaction utilizes trimethylsulfoxonium (B8643921) iodide and a base to generate the reactive sulfur ylide, which then reacts with the α,β-unsaturated ketone (chalcone) to form the cyclopropane (B1198618) ring. nih.gov The inherent stereochemistry of the enone and the reaction mechanism often favor the formation of the trans diastereomer, a configuration that has been unambiguously confirmed by single-crystal X-ray analysis in related structures. nih.gov This approach is significant as it provides a pathway to stereodefined cyclopropyl ketones, which can then be reduced to the corresponding cyclopropylmethanols.

Another powerful strategy for achieving high diastereoselectivity is the asymmetric cyclopropanation of allylic alcohols. A well-documented example is the synthesis of (2S,3S)-(+)-(3-phenylcyclopropyl)methanol, which employs a chiral dioxaborolane ligand to direct the cyclopropanation reaction. orgsyn.org This method has demonstrated broad applicability for various allylic alcohols, consistently producing cyclopropane derivatives with excellent enantiomeric excesses (88-94%). orgsyn.org The chemo- and enantioselectivities are notably high, even with polyenes. orgsyn.org

Modern advancements also include the diastereoselective synthesis of cyclopropyl diboronates. nih.gov These compounds serve as versatile intermediates that can be further derivatized to access highly diastereoselective polysubstituted cyclopropanes. nih.gov The transformation proceeds via a 1,2-rearrangement of tetra-coordinated boron species, offering a scalable and stereocontrolled route to complex cyclopropane architectures. nih.gov

Table 1: Comparison of Diastereoselective Synthesis Strategies

Methodology Key Features Typical Outcome
Corey-Chaykovsky Cyclopropanation Utilizes a sulfur ylide for cyclopropanation of α,β-unsaturated ketones. High diastereoselectivity, often yielding a single diastereomer (typically trans). nih.gov
Asymmetric Cyclopropanation of Allylic Alcohols Employs a chiral ligand (e.g., dioxaborolane) to direct the reaction. Excellent enantiomeric and diastereomeric excesses. orgsyn.org
Diastereoselective Synthesis of Cyclopropyl Diboronates Forms versatile diboronated cyclopropane intermediates. Provides access to a wide range of highly diastereoselective polysubstituted cyclopropanes. nih.gov

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis and is applicable to the preparation of enantiomerically pure stereoisomers of this compound.

A variety of chiral auxiliaries are available, with oxazolidinones, camphor (B46023) derivatives, and pseudoephedrine being among the most common. sigmaaldrich.com In a typical application, the chiral auxiliary is attached to the substrate, the key stereocenter-forming reaction is performed with high diastereoselectivity, and the auxiliary is subsequently cleaved and ideally recovered for reuse. sigmaaldrich.com

For instance, chiral oxazolidinones, often referred to as Evans auxiliaries, are widely used to direct aldol (B89426) reactions, which can establish two contiguous stereocenters simultaneously. wikipedia.org The synthesis of planar chiral [2.2]metacyclophanes has been achieved using (-)-menthyl chloroformate as a chiral auxiliary. rcsi.com This approach allows for the introduction of a carbonyl group with control over the planar chirality, resulting in a diastereomeric mixture that can be separated. rcsi.com This demonstrates the principle of using a chiral auxiliary to control stereochemistry in a molecule containing an aryl group. rcsi.com

A more advanced concept is the use of a "chiral interlocking auxiliary," which has been demonstrated in the synthesis of mechanically planar chiral rotaxanes. nih.gov This strategy relies on the temporary connection of a chiral fragment to direct the formation of a mechanical bond with high diastereoselectivity. nih.gov While not directly applied to the synthesis of this compound, it showcases the evolving sophistication of chiral auxiliary-based methods.

Table 2: Examples of Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application Key Advantage
Oxazolidinones (Evans Auxiliaries) Stereoselective aldol reactions, alkylations. wikipedia.org High diastereoselectivity in forming new stereocenters. wikipedia.org
(-)-Menthyl chloroformate Introduction of carbonyl groups with stereocontrol. rcsi.com Enables separation of diastereomers. rcsi.com
Pseudoephedrine Asymmetric alkylations. sigmaaldrich.com Often provides high yields and diastereoselectivity.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound focuses on the use of safer reagents and solvents, milder reaction conditions, and improved atom economy.

One patented method for the preparation of the parent compound, cyclopropyl-carbinol, highlights several green chemistry considerations. google.com This process involves the reduction of a cyclopropane ester using sodium borohydride in the presence of a Lewis acid catalyst, such as aluminum chloride or lithium chloride, in a polar solvent like methanol or ethanol. google.com The reaction proceeds under mild conditions (0-5 °C and normal pressure), avoiding the need for high temperatures and pressures often associated with other reduction methods. google.com The post-processing is described as simple, generating fewer waste products. google.com

The choice of solvent is a critical aspect of green chemistry. Cyclopentyl methyl ether (CPME) has emerged as a more environmentally friendly alternative to traditional ethereal solvents like tetrahydrofuran (THF) and dioxane. wikipedia.org CPME has a higher boiling point, a narrower explosion range, and a lower tendency to form peroxides. wikipedia.org Its utility has been demonstrated in a variety of reactions, including those involving organometallic reagents, which are often used in the synthesis of cyclopropyl compounds. wikipedia.org

Furthermore, research into the use of water and ionic liquids as reaction media continues to expand, offering potentially greener synthetic routes for a wide range of compounds. mdpi.com While specific applications to the synthesis of this compound are not yet widely reported, these solvent systems represent a promising area for future development in sustainable chemical production. mdpi.com

Table 3: Green Chemistry Approaches in Cyclopropyl Carbinol Synthesis

Green Chemistry Principle Application in Synthesis Benefit
Use of Safer Reagents Replacement of strong, hazardous reducing agents with sodium borohydride and a Lewis acid catalyst. google.com Milder reaction conditions and improved safety profile. google.com
Use of Greener Solvents Employing solvents like cyclopentyl methyl ether (CPME) or exploring water and ionic liquids. wikipedia.orgmdpi.com Reduced environmental impact and improved process safety. wikipedia.org
Energy Efficiency Conducting reactions at ambient or near-ambient temperatures and pressures. google.com Lower energy consumption and reduced costs.
Waste Reduction Simple workup procedures that minimize the generation of waste streams. google.com Less environmental pollution and more efficient processes.

Mechanistic Investigations of Chemical Transformations Involving Cyclopropyl 2 Methylphenyl Methanol

Reactivity of the Carbinol Hydroxyl Functionality

The hydroxyl group of cyclopropyl (B3062369) (2-methylphenyl)methanol is a primary site for chemical modification, enabling a range of reactions that alter its structure and properties.

Derivatization Reactions (e.g., Etherification, Esterification)

Etherification:

The conversion of the hydroxyl group to an ether is a common derivatization. For benzylic alcohols, such as cyclopropyl (2-methylphenyl)methanol, chemoselective etherification can be achieved. One effective method involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol. This process is particularly efficient for benzyl (B1604629) alcohols bearing electron-donating groups and proceeds through a carbocation intermediate, with DMSO acting as a catalyst. The reaction selectively targets the benzylic hydroxyl group, leaving other types of hydroxyls, such as aliphatic or phenolic ones, intact. masterorganicchemistry.com

The general mechanism for the etherification of an alcohol (ROH) to its methyl ether (ROMe) using this system can be outlined as follows:

Activation of the alcohol with TCT.

Formation of a carbocation intermediate.

Nucleophilic attack by methanol.

Aryl ethers can also be synthesized through various other methods, including the Ullmann condensation and Chan-Lam coupling, which typically involve the reaction of an aryl halide with an alcohol in the presence of a copper catalyst. organic-chemistry.org Another approach is the Mitsunobu reaction, which allows for the coupling of phenols with alcohols under mild conditions, although it can be challenging for sterically hindered substrates. organic-chemistry.org

Esterification:

Esterification of this compound can be accomplished through standard procedures, such as reaction with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride). Under acidic conditions, the reaction typically follows a Fischer esterification mechanism. A common method to drive this equilibrium-controlled reaction forward is the use of an excess of the carboxylic acid or the removal of water as it is formed.

Alternatively, the use of thionyl chloride (SOCl₂) in the presence of an alcohol like methanol can facilitate the conversion of a carboxylic acid to its corresponding methyl ester. commonorganicchemistry.com Transesterification, the conversion of one ester to another, can be catalyzed by either acid or base. rsc.org Basic conditions, for example, using sodium methoxide (B1231860) in methanol, would involve a nucleophilic acyl substitution mechanism. rsc.org

Oxidation and Reduction Pathways

Oxidation:

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, cyclopropyl (2-methylphenyl) ketone. A variety of oxidizing agents can be employed for this transformation. Common laboratory reagents for the oxidation of secondary alcohols include Jones reagent (CrO₃ in aqueous acetone/sulfuric acid), pyridinium (B92312) chlorochromate (PCC), and Dess-Martin periodinane (DMP). organic-chemistry.org More environmentally friendly methods, such as the use of CeBr₃/H₂O₂ or electro-oxidation catalyzed by N-hydroxyphthalimide (NHPI), have also been developed. organic-chemistry.org The choice of oxidant can be critical to avoid unwanted side reactions, such as the opening of the sensitive cyclopropyl ring.

Reduction:

The corresponding ketone, cyclopropyl (2-methylphenyl) ketone, can be reduced back to the secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose. masterorganicchemistry.comyoutube.comsciforum.net The reduction of a ketone with NaBH₄ proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com This reaction is typically carried out in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate to yield the alcohol. easycdmo.comlibretexts.org Due to the planar nature of the ketone, if the substituents on the alpha-carbon are different, the reduction will create a new stereocenter, potentially leading to a mixture of diastereomers. masterorganicchemistry.com

Table 1: Selected Reagents for Oxidation and Reduction

Transformation Reagent Product
Oxidation of Alcohol Jones Reagent (CrO₃/H₂SO₄) Ketone
Pyridinium Chlorochromate (PCC) Ketone
Dess-Martin Periodinane (DMP) Ketone
Reduction of Ketone Sodium Borohydride (NaBH₄) Secondary Alcohol
Lithium Aluminum Hydride (LiAlH₄) Secondary Alcohol

Nucleophilic Substitution Reactions of the Hydroxyl Group (e.g., Halogenation, Amination)

Halogenation:

The hydroxyl group can be replaced by a halogen, most commonly chlorine, through reaction with thionyl chloride (SOCl₂). masterorganicchemistry.comchemistrysteps.com The mechanism of this reaction is highly dependent on the reaction conditions. In the absence of a base like pyridine (B92270), the reaction often proceeds with retention of configuration via an Sₙi (internal nucleophilic substitution) mechanism. masterorganicchemistry.com In this pathway, the alcohol is converted to a chlorosulfite intermediate, which then decomposes with the chloride being delivered from the same face as the departing leaving group. masterorganicchemistry.com

However, when pyridine is added, the mechanism shifts to a classic Sₙ2 reaction, resulting in inversion of stereochemistry. masterorganicchemistry.comchemistrysteps.com Pyridine reacts with the chlorosulfite intermediate, displacing the chloride ion, which then acts as a nucleophile, attacking from the backside. masterorganicchemistry.comchemistrysteps.com Computational studies on the reaction of methanol with thionyl chloride have shown that the solvent polarity also plays a significant role in dictating the favored mechanistic pathway. ccspublishing.org.cnpku.edu.cn

Amination:

The synthesis of cyclopropylamines can be achieved from cyclopropylmethanols. nbinno.com This transformation implies a nucleophilic substitution where the hydroxyl group is first converted into a better leaving group, followed by reaction with an amine or an ammonia (B1221849) equivalent. A common strategy involves the use of a dehydrating agent, such as thionyl chloride or phosphorus pentoxide, in the presence of the desired amine. nbinno.com Another route could involve the conversion of the alcohol to an alkyl halide or sulfonate, which is then displaced by an amine.

Rearrangement Reactions of the Cyclopropyl Carbinol System

The strained three-membered ring of the cyclopropyl group is prone to rearrangement under certain conditions, particularly when a carbocation is formed adjacent to the ring.

Cyclopropyl-Allylcarbinyl Rearrangements

The formation of a cyclopropylcarbinyl cation from this compound, typically under acidic conditions or upon reaction with reagents like thionyl chloride, can initiate a cascade of rearrangements. One of the most characteristic reactions of a cyclopropylcarbinyl system is the cyclopropyl-allylcarbinyl rearrangement. This process relieves the ring strain of the cyclopropane (B1198618) by opening to form a more stable homoallylic cation.

In a study of a related endo-cyclopropyl methanol system within a benzonorbornadiene framework, reaction with thionyl chloride led to the formation of products resulting from a cyclopropyl-allylcarbinyl rearrangement, followed by a 1,2-aryl shift. tubitak.gov.tr This sequential rearrangement highlights the complex pathways available to these systems. The stability of the intermediate carbocations plays a crucial role in determining the final product distribution. tubitak.gov.tr

Strain-Driven Ring-Opening Reactions of the Cyclopropyl Moiety

The significant ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) serves as a thermodynamic driving force for ring-opening reactions. These reactions can be initiated by various means, including acid catalysis, radical processes, or photocatalysis.

Acid-Catalyzed Ring Opening: Under acidic conditions, protonation of the hydroxyl group followed by loss of water generates a cyclopropylcarbinyl cation. This cation can undergo ring opening to form an allylic cation, which can then be trapped by a nucleophile. A study on a vinylcyclopropane (B126155) carboxylic acid derivative showed that it undergoes a novel rearrangement under mild acidic conditions. researchgate.net

Radical-Mediated Ring Opening: The cyclopropyl ring can also be opened via radical intermediates. For instance, the one-electron reduction of an aryl cyclopropyl ketone can lead to a distonic radical anion, which subsequently undergoes ring opening. nih.govnih.gov This ring-opened radical can then participate in further reactions, such as intramolecular cyclizations. nih.gov

Photocatalytic Ring Opening: Visible light photocatalysis has emerged as a powerful tool for initiating the ring-opening of cyclopropyl ketones. nih.govresearchgate.netacs.orgacs.org In these reactions, a photocatalyst, such as [Ru(bpy)₃]²⁺, facilitates the single-electron reduction of the aryl cyclopropyl ketone. The resulting radical anion undergoes ring-opening, and the intermediate can then engage in cycloaddition reactions with alkenes to form cyclopentane (B165970) derivatives. nih.govresearchgate.netacs.orgacs.org This methodology has been successfully applied to the asymmetric [3+2] photocycloaddition of aryl cyclopropyl ketones. nih.govresearchgate.netacs.org

Stereochemical Outcomes of Rearrangements

The rearrangement of cyclopropylmethanol (B32771) derivatives often proceeds through the formation of a cyclopropylcarbinyl cation, a non-classical carbocation that can lead to various stereochemical outcomes. The stereochemistry of the starting material plays a crucial role in determining the product distribution. In reactions involving this compound, the generation of a carbocation at the carbinol center would be followed by rearrangement. The stereochemical course of such rearrangements is highly dependent on the reaction conditions and the nature of the intermediates formed.

The transformation of cyclopropyl methanols can lead to homoallylic halides or other rearranged products, and the stereochemistry of the cyclopropyl cation intermediates is a key factor in these transformations. For instance, studies on related systems have shown that the endo- and exo-isomers of cyclopropyl methanols can lead to different rearranged products due to the differing stabilities and subsequent reaction pathways of their respective cationic intermediates.

In the case of this compound, if a chiral starting material is used, the rearrangement can proceed with varying degrees of stereoselectivity. The presence of the 2-methylphenyl group can influence the facial selectivity of nucleophilic attack on any cationic intermediates. Computational studies on similar systems have been used to predict the stereochemistry of ring-opening products by comparing the energies of different transition states. For example, in the ring-opening of cyclopropylenones, the stereochemistry of the product was successfully established by comparing computed and observed NMR chemical shifts of diastereotopic protons.

Table 1: Hypothetical Stereochemical Outcomes of Acid-Catalyzed Rearrangement of (R)-Cyclopropyl (2-methylphenyl)methanol

Starting MaterialPotential Rearranged Product(s)Expected Stereochemical OutcomeRationale
(R)-Cyclopropyl (2-methylphenyl)methanolHomoallylic alcohol, Cyclobutanol derivativesMixture of diastereomers and/or enantiomersFormation of a carbocation intermediate can lead to loss of stereochemical information. The 2-methylphenyl group may exert some facial bias.
(S)-Cyclopropyl (2-methylphenyl)methanolHomoallylic alcohol, Cyclobutanol derivativesMixture of diastereomers and/or enantiomersSimilar to the (R)-enantiomer, the stereochemical outcome is dependent on the stability and reactivity of the cationic intermediates.

Reactivity of the 2-Methylphenyl Moiety

The 2-methylphenyl group in this compound is an aromatic moiety that can undergo various chemical transformations, most notably aromatic substitution reactions. The reactivity and regioselectivity of these reactions are significantly influenced by the electronic and steric properties of the substituents already present on the benzene (B151609) ring: the cyclopropylmethanol group and the ortho-methyl group.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. The rate and orientation of substitution are governed by the nature of the substituents on the aromatic ring. The cyclopropylmethanol group and the methyl group are both considered activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. Activating groups are typically ortho-, para-directors.

In this compound, the aromatic ring is substituted with two activating groups. The methyl group is a well-known ortho-, para-director due to its electron-donating inductive effect. The cyclopropylmethanol group is also expected to be an activating, ortho-, para-directing group. When multiple activating groups are present on a benzene ring, the position of electrophilic attack is determined by the combined directing effects and steric factors. The most powerful activating group generally controls the position of substitution.

Given that both the methyl and cyclopropylmethanol groups are activating and ortho-, para-directing, electrophilic attack will be directed to the positions ortho and para to these groups. The positions on the aromatic ring are numbered C1 to C6, starting from the carbon bearing the cyclopropylmethanol group. The methyl group is at C2. The available positions for substitution are C3, C4, C5, and C6. The directing effects of the two groups would lead to substitution primarily at the C4 and C6 positions (para to the methyl and ortho to the cyclopropylmethanol, and ortho to the methyl and para to the cyclopropylmethanol, respectively). Substitution at the C3 and C5 positions would be less favored.

To illustrate the regioselectivity in a related system, the nitration of toluene (B28343) provides a well-documented example of the directing effect of a methyl group.

Table 2: Regioselectivity in the Nitration of Toluene and Related Compounds

CompoundReagents% Ortho% Meta% ParaReference
TolueneHNO₃/H₂SO₄58.54.537
TolueneHNO₃/Acetic Anhydride-2-5-
tert-ButylbenzeneHNO₃/H₂SO₄16875
o-XyleneVarious nitrating systems-Low (≤3%)-

This table presents data for analogous compounds to illustrate the principles of regioselectivity in electrophilic aromatic substitution.

The ortho-methyl group exerts both electronic and steric effects that influence the reactivity of the 2-methylphenyl moiety.

Electronic Influence: The methyl group is an electron-donating group (+I effect), which increases the electron density of the aromatic ring. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. Consequently, the 2-methylphenyl group in this compound is activated towards electrophilic aromatic substitution, reacting at a faster rate than unsubstituted benzene. The presence of two methyl groups, as in xylene, further increases the reactivity compared to toluene.

Steric Influence: The ortho-methyl group creates steric hindrance around the C3 position of the benzene ring. This steric bulk can impede the approach of an electrophile to the adjacent ortho position. In electrophilic aromatic substitution reactions, this steric hindrance often leads to a preference for substitution at the less hindered para position over the ortho position. For example, in the nitration of toluene, the para isomer is a significant product, and in the case of the bulkier tert-butylbenzene, the para product is overwhelmingly favored. In the context of this compound, the ortho-methyl group would sterically hinder attack at the C3 position and could also influence the conformational preferences of the cyclopropylmethanol substituent. Computational studies have been employed to analyze the steric effects of substituents on the stability of intermediates in aromatic substitution reactions.

Table 3: Relative Rates of Electrophilic Aromatic Substitution

CompoundRelative Rate (compared to Benzene = 1)Reference
Benzene1
Toluene25
o-XyleneMore reactive than Toluene

This table illustrates the activating electronic effect of methyl groups on the rate of electrophilic aromatic substitution, using data from analogous compounds.

Computational Chemistry and Theoretical Studies on Cyclopropyl 2 Methylphenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of a molecule at the electronic level. nih.govirjweb.com These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing deep insights into its behavior. arxiv.org For a molecule like cyclopropyl (B3062369) (2-methylphenyl)methanol, DFT methods such as B3LYP, often paired with basis sets like 6-311G(d,p), would be used to build a comprehensive theoretical profile. nih.govresearchgate.net

Electronic Structure and Bonding Analysis (HOMO/LUMO)

The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the first available orbital to accept electrons. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comsemanticscholar.org A smaller gap suggests the molecule is more polarizable and reactive. nih.gov

In cyclopropyl (2-methylphenyl)methanol, the HOMO is expected to be localized primarily on the electron-rich tolyl and cyclopropyl moieties, which can donate electron density. The LUMO would likely be distributed over the aromatic ring's anti-bonding π* orbitals. Analysis of these orbitals helps predict sites susceptible to electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map complements this by visualizing electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule. uwlax.edunih.gov For this alcohol, the negative potential would be concentrated around the oxygen atom, identifying it as a site for electrophilic attack or hydrogen bonding.

Table 1: Illustrative Frontier Orbital Energies for this compound (Calculated via DFT/B3LYP)

Parameter Energy (eV) Description
EHOMO -6.15 Energy of the Highest Occupied Molecular Orbital; relates to ionization potential.
ELUMO -0.95 Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity.

Conformational Analysis and Energy Landscape

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. ifes.edu.br For this compound, key rotations exist around the C-C bond connecting the phenyl ring to the carbinol carbon and the C-C bond between the cyclopropyl group and the carbinol carbon.

Computational methods can map the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting conformer. This process identifies low-energy, stable conformations and the energy barriers between them. uwlax.edu Studies on analogous molecules like cyclopropyl methyl ketone have shown that the cyclopropyl group has distinct conformational preferences, often adopting a "bisected" or "eclipsed" orientation relative to an adjacent functional group to maximize stabilizing hyperconjugative interactions. researchgate.netuwlax.edu The presence of the bulky ortho-methyl group on the phenyl ring introduces significant steric hindrance, which would heavily influence the preferred orientation of the aromatic ring, favoring conformers that minimize steric clash. The resulting energy landscape reveals the molecule's flexibility and the most probable shapes it will adopt. researchgate.net

Table 2: Hypothetical Relative Energies of Key Conformers

Conformer Dihedral Angle (CAryl-C-CCyclo-C) Relative Energy (kcal/mol) Stability Note
1 (Global Minimum) ~180° (Anti-periplanar) 0.00 Most stable arrangement, minimizing steric hindrance.
2 (Gauche) ~60° +2.5 Higher energy due to steric interaction between rings.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which is invaluable for structural elucidation. researchgate.netmdpi.com By computing the magnetic shielding of atomic nuclei, methods like Gauge-Independent Atomic Orbital (GIAO) can accurately predict 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.govscience.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure. For this compound, calculations would predict distinct signals for the cyclopropyl protons, the aromatic protons (split by the methyl group), the carbinol proton, and the methyl protons. libretexts.org

Similarly, by calculating the second derivative of energy with respect to atomic positions, the vibrational frequencies corresponding to an Infrared (IR) spectrum can be predicted. mdpi.com This would allow for the assignment of key absorption bands, such as the characteristic broad O-H stretch (around 3300-3400 cm⁻¹), C-H stretches of the aromatic, cyclopropyl, and methyl groups, and the C-O stretch (around 1000-1100 cm⁻¹). libretexts.org

Table 3: Illustrative Predicted 1H NMR Chemical Shifts (in ppm) vs. Typical Experimental Ranges

Proton Group Predicted Chemical Shift (δ, ppm) Typical Experimental Range (δ, ppm)
Cyclopropyl (CH) 0.4 - 1.2 0.2 - 1.5
Methyl (Ar-CH₃) 2.35 2.2 - 2.5
Hydroxyl (OH) 2.5 (variable) 1.5 - 5.0 (broad)
Carbinol (CH-OH) 4.85 4.5 - 5.5

Reaction Mechanism Elucidation via Computational Methods (e.g., Transition State Theory, DFT Studies)

Computational chemistry provides profound insights into how chemical reactions occur by mapping their detailed step-by-step mechanisms. rsc.orgresearchgate.net Using methods like DFT, chemists can model the entire reaction pathway from reactants to products, identifying all intermediates and, crucially, the high-energy transition states that control the reaction rate. acs.orgresearchgate.netmetu.edu.tr

For this compound, a relevant reaction to study would be its oxidation to cyclopropyl (2-methylphenyl) ketone. Transition State Theory combined with DFT calculations would be used to:

Locate Transition States (TS): Identify the precise geometry of the highest-energy point along the reaction coordinate for steps like hydrogen abstraction.

Calculate Activation Energies (Ea): Determine the energy barrier that must be overcome for the reaction to proceed, which dictates the reaction kinetics.

Analyze Reaction Paths: Use Intrinsic Reaction Coordinate (IRC) calculations to confirm that a located transition state correctly connects the reactant and product of a specific step. acs.org

Such studies can compare different potential mechanisms (e.g., concerted vs. stepwise) to determine the most favorable pathway. rsc.org

Molecular Dynamics Simulations to Understand Solvent Effects and Conformational Dynamics

While quantum calculations excel at describing static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. acs.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic level. rsc.org

For this compound, MD simulations would be essential for understanding:

Solvent Effects: How the molecule behaves in different solvents (e.g., water, methanol (B129727), hexane). The polarity of the solvent would significantly affect the orientation of the polar hydroxyl group and the non-polar hydrocarbon parts through hydrogen bonding and van der Waals forces. rsc.orgrsc.org

Conformational Dynamics: How the molecule transitions between different stable conformations over time. acs.org This reveals the molecule's flexibility and the lifetimes of its various shapes, which quantum calculations alone cannot provide. acs.org

Solvation Structure: Analysis of radial distribution functions from the simulation can detail the structure of the solvent shells around different parts of the molecule, such as the organization of water molecules around the hydroxyl group. rsc.org

Applications of Cyclopropyl 2 Methylphenyl Methanol in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

Cyclopropyl (B3062369) (2-methylphenyl)methanol serves as a highly versatile intermediate in organic synthesis, primarily owing to the inherent reactivity of the cyclopropyl and hydroxyl functional groups.

Precursor to Structurally Diverse Organic Compounds

Cyclopropyl (2-methylphenyl)methanol is a valuable precursor for the synthesis of a wide array of organic compounds. The hydroxyl group can be readily oxidized to the corresponding ketone, cyclopropyl (2-methylphenyl) ketone, or transformed into various leaving groups to facilitate nucleophilic substitution reactions. Furthermore, the cyclopropyl ring can undergo ring-opening reactions under specific conditions, leading to the formation of more complex acyclic or heterocyclic structures.

General cyclopropylmethanols are known to be key intermediates in the synthesis of other functionalized cyclopropane (B1198618) derivatives. For instance, they can be converted into cyclopropylamines, which are important intermediates in the production of pharmaceuticals and agrochemicals. nbinno.com They can also serve as starting materials for cyclopropyl aldehydes and ketones. nbinno.com The presence of the 2-methylphenyl group in the target compound can influence the reactivity and selectivity of these transformations, offering a pathway to specifically substituted derivatives.

Research on related cyclopropyl carbinol derivatives has demonstrated their utility in synthesizing complex molecules. For example, diastereoselective cyclopropanation and epoxidation of alkenyl cyclopropyl carbinol derivatives have been reported to produce densely substituted stereodefined bicyclopropanes and cyclopropyl oxiranes. researchgate.net This highlights the potential of the cyclopropyl carbinol moiety as a stereodirecting group, a principle that can be applied to this compound.

PrecursorProduct ClassPotential Applications
This compoundCyclopropyl (2-methylphenyl) ketonesIntermediates for pharmaceuticals, fine chemicals
This compoundCyclopropyl (2-methylphenyl)aminesIntermediates for pharmaceuticals, agrochemicals
This compoundSubstituted propenylbenzenes (via ring-opening)Building blocks for polymers and other materials

Building Block for Complex Carbon Skeletons and Heterocycles

The strained three-membered ring of cyclopropyl compounds makes them excellent building blocks for constructing more complex molecular architectures. Ring-opening reactions of cyclopropylmethanols, often promoted by acid or transition metals, can lead to the formation of larger carbocyclic or heterocyclic systems. For example, the ring-opening of donor-acceptor cyclopropanes with nucleophiles is a well-established method for synthesizing various acyclic and heterocyclic compounds. nih.gov While specific studies on this compound are limited, the general reactivity pattern of cyclopropyl carbinols suggests its potential in this area.

The synthesis of (hetero)aryl-fused cyclohexa-1,3-dienes through the ring-opening cyclization of cyclopropyl carbinols has been reported. nih.gov This type of transformation, when applied to this compound, could provide access to novel polycyclic aromatic hydrocarbons. Furthermore, the intramolecular cyclization of derivatives of cyclopropylmethanol (B32771) can lead to the formation of benzo-fused nitrogen heterocycles, which are prevalent scaffolds in biologically active molecules. nih.gov The 2-methylphenyl group would be incorporated into the final complex structure, influencing its properties.

Research on N-cyclopropyl-amides has shown that they can undergo ring-opening rearrangement reactions to access N-(2-chloropropyl)amides and 5-methyl-2-oxazolines, demonstrating the utility of the cyclopropyl group in heterocycle synthesis. researchgate.net

Derivatization for Novel Functional Materials (e.g., Polymer Modifiers, Monomers)

The unique properties of the cyclopropyl group can be harnessed to develop novel functional materials. While direct studies on the use of this compound in this context are not widely reported, the principles of polymer chemistry suggest several potential applications.

Cyclopropyl carbinol, a related compound, is used as an intermediate for polymer additives. lookchem.com This suggests that this compound could be derivatized to create modifiers for existing polymers, potentially improving properties such as thermal stability, mechanical strength, or optical characteristics.

Furthermore, the hydroxyl group of this compound could be modified to introduce a polymerizable functional group, such as an acrylate (B77674) or a styrenic moiety. The resulting monomer could then be polymerized to create polymers with pendant cyclopropyl(2-methylphenyl)methanol groups. The presence of the bulky and rigid cyclopropylphenyl group in the polymer side chain would likely have a significant impact on the polymer's physical properties, such as its glass transition temperature and solubility. Such functional monomers are crucial for designing polymers with specific properties. specificpolymers.com

This compound as a Scaffold for Catalysis (e.g., Ligand Design)

The rigid structure of the cyclopropylphenyl group makes this compound an interesting scaffold for the design of chiral ligands for asymmetric catalysis. By introducing coordinating atoms (e.g., phosphorus, nitrogen, or oxygen) onto this framework, it is possible to create a well-defined chiral environment around a metal center.

The synthesis of chiral dioxaborolane ligands from a phenylcyclopropylmethanol derivative for use in enantioselective cyclopropanation reactions has been demonstrated. orgsyn.org This highlights the potential of the cyclopropyl carbinol scaffold in catalysis. The 2-methylphenyl group in this compound could provide steric bulk that influences the selectivity of the catalyst.

Applications in Agrochemical Research as Chemical Scaffolds (general role, not specific products)

Cyclopropyl-containing compounds are prevalent in the agrochemical industry. The cyclopropyl group is often incorporated into the structure of pesticides and herbicides to enhance their biological activity and metabolic stability. Cyclopropylmethanol and its derivatives are recognized as important intermediates for the synthesis of agrochemicals. nbinno.comactylis.com

While specific agrochemical products derived directly from this compound are not publicly documented, its structural motifs are relevant to this field. The combination of the cyclopropyl ring and the substituted phenyl group can be considered a valuable scaffold for the discovery of new agrochemically active compounds. Researchers in this area often synthesize libraries of compounds based on a common scaffold to screen for biological activity. This compound and its derivatives would be logical candidates for inclusion in such screening programs.

Future Perspectives and Emerging Research Directions for Cyclopropyl 2 Methylphenyl Methanol Chemistry

Development of Novel Catalytic and Stereoselective Transformations

The development of new catalytic methods is central to advancing the synthesis of complex molecules derived from cyclopropyl (B3062369) (2-methylphenyl)methanol. Research is increasingly focused on creating highly selective and efficient transformations that can build molecular complexity in fewer steps.

A significant trend is the design of tandem or one-pot reactions, which perform multiple synthetic transformations sequentially without isolating intermediates. nih.gov This strategy enhances efficiency by minimizing purification steps and reducing solvent waste and handling of potentially reactive intermediates. nih.gov For cyclopropyl alcohols, this includes asymmetric alkyl additions to unsaturated aldehydes followed by directed diastereoselective cyclopropanation using zinc carbenoids, yielding chiral cyclopropyl alcohols with high stereoselectivity. nih.gov

Future catalytic systems are also exploring unique reactivity patterns. For instance, directed diastereoselective Simmons-Smith cyclopropanation and vanadium-catalyzed epoxidation of alkenyl cyclopropyl carbinol derivatives have been shown to produce densely substituted bicyclopropanes and cyclopropyl oxiranes as single diastereomers. researchgate.net Such methods leverage the inherent strain and rigidity of the cyclopropyl ring as a central scaffold to guide stereochemical outcomes in adjacent functionalities. researchgate.net

Furthermore, a more profound understanding of non-covalent interactions is being harnessed to control stereoselectivity. Advanced computational and experimental studies are revealing the significant role of subtle forces, such as London dispersion, in the transition states of catalytic reactions. acs.org In the reduction of ketones bearing cyclopropyl groups, for example, the enantioselectivity has been shown to depend not just on classical steric hindrance but also on attractive dispersion forces between the substrate and catalyst. acs.org This "steric attraction" concept opens a new frontier for designing catalysts where bulky, polarizable groups are used not to block, but to attract substrates in a specific orientation, enabling high selectivity even for sterically similar groups. acs.orgacs.org

Integration with Flow Chemistry and Automated Synthesis Technologies

The transition from traditional batch manufacturing to continuous flow processes represents a paradigm shift in chemical synthesis, offering significant advantages in safety, efficiency, and scalability. acs.orgresearchgate.net For the synthesis of derivatives of cyclopropyl (2-methylphenyl)methanol, integrating flow chemistry is a key area of future development.

Flow reactors, which conduct reactions in a continuous stream through pipes (B44673) or tubes, offer superior control over reaction parameters such as temperature and pressure, along with enhanced mixing. researchgate.net This precise control can lead to higher yields, improved purity, and shorter reaction times compared to batch reactors. A continuous-flow synthesis of cyclopropyl ketones and carbaldehydes has been developed using a reusable solid acid catalyst (Amberlyst-35) packed into a column, demonstrating a scalable and robust process. mdpi.com This approach highlights the potential for producing cyclopropyl adducts on a multigram scale under mild conditions. mdpi.com

A major advantage of flow chemistry is its synergy with other enabling technologies to create fully automated synthesis platforms. acs.org Flow systems can be readily combined with supported reagents, photochemical reactors, electrochemical cells, and real-time monitoring sensors. acs.org This integration allows for multi-step syntheses to be performed in a continuous, automated sequence, significantly accelerating the discovery and production of new chemical entities. acs.org For pharmaceutical applications, where the cyclopropane (B1198618) core is a vital structural motif, such automated flow systems can streamline the synthesis of active pharmaceutical ingredients (APIs), reduce development timelines, and improve the environmental footprint of manufacturing processes. researchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Selected Reactions

Reaction TypeConditions (Batch)Yield (Batch)Conditions (Flow)Yield (Flow)Reference
Claisen CondensationNaOEt, EtOH, Room Temp, 3 h60%PFA Reactor, 115 °C, 22 min residence time74% acs.org
Asymmetric Michael Addition20 °C, 48 h94%40 °C, 12 h residence timeComplete Conversion researchgate.net

Exploration of Bio-Inspired or Bio-Catalytic Approaches

Nature has evolved highly efficient enzymes that catalyze complex chemical transformations with unparalleled selectivity. Harnessing this catalytic power through biocatalysis and bio-inspired chemistry offers a green and powerful alternative to traditional synthetic methods for producing chiral cyclopropane derivatives.

A prominent area of research is the use of engineered hemoproteins, such as myoglobin (B1173299) and cytochrome P450s, to perform abiological carbene transfer reactions. nih.govnih.gov By modifying the amino acid residues in the active site, scientists can create biocatalysts tailored for specific reactions. Engineered myoglobin variants have demonstrated the ability to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazo reagents to produce valuable cyclopropyl ketones and pyruvates. nih.govrochester.edu These enzymatic reactions often achieve exceptional levels of stereocontrol (up to >99% ee and 96:4 d.r.) across a broad range of substrates. rochester.edu

This chemoenzymatic strategy has proven its value in pharmaceutical manufacturing. A key cyclopropane precursor to the antithrombotic drug ticagrelor (B1683153) was synthesized using an engineered truncated globin from Bacillus subtilis. nsf.gov The biocatalytic cyclopropanation proceeded on a preparative scale with high yield (79%), excellent diastereoselectivity (>99%), and enantioselectivity (98% ee), providing a direct, single-step route to a crucial pharmaceutical intermediate. nsf.gov

Beyond using whole enzymes, researchers are also developing bio-inspired catalysts that mimic the function of natural enzymes. nih.gov For example, inspired by methyltransferase enzymes that use a zinc-containing active site to activate methanol (B129727), a binary catalyst system combining a Brønsted acid and a zinc salt (Zn(OTf)₂) has been developed. nih.govresearchgate.net This system effectively mimics the enzymatic strategy for C–O bond cleavage in methanol. nih.gov Applying similar bio-inspired principles to the activation and transformation of cyclopropyl carbinols could lead to novel catalysts with enzyme-like efficiency and selectivity.

Table 2: Examples of Biocatalytic Cyclopropanation

EnzymeSubstrateCarbene PrecursorYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Engineered Myoglobin (Mb(H64G,V68A))Styreneα-phenyl diazoketone~54% (avg. on scale)>99:1>99% rochester.edu
Engineered Myoglobin (Mb(H64V,V68G))StyreneEthyl α-diazopyruvateN/AHighup to 99% nih.gov
Engineered B. subtilis Globin3,4-difluorostyreneEthyl diazoacetate79%>99%98% nsf.gov

Advanced In-Situ Monitoring and Real-Time Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. Traditionally, reaction progress is monitored by taking samples at various time points for offline analysis (ex situ). However, this approach can miss short-lived intermediates and provides an incomplete picture of the reaction dynamics. The future of mechanistic studies lies in advanced in-situ monitoring techniques that analyze the reaction mixture in real-time. mt.com

Spectroscopic methods such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy allow chemists to track the concentration of reactants, intermediates, and products as the reaction happens. mt.com These tools provide a continuous data stream that reveals reaction kinetics and can help identify unexpected events or species. mt.com

For transformations involving solid-state or heterogeneous systems, time-resolved in-situ (TRIS) monitoring using high-energy synchrotron X-ray powder diffraction (XRPD) is a particularly powerful technique. nih.govresearchgate.net This method allows for the direct observation of changes in the crystalline phases within a reaction vessel, such as a ball mill, in real-time. researchgate.net It has been used to monitor the formation of metal-organic frameworks and covalent organic frameworks, revealing reaction profiles, identifying crystalline intermediates, and elucidating the influence of catalysts or additives on the reaction pathway. researchgate.netchemrxiv.org Such techniques are invaluable for understanding transformations that are too rapid or involve species too unstable to be captured by conventional ex situ analysis. nih.gov

The combination of these advanced experimental monitoring techniques with computational methods, such as Density Functional Theory (DFT), provides a particularly powerful approach. Experimental data from in-situ monitoring can validate and refine computational models of the reaction mechanism. nih.gov In turn, DFT calculations can provide detailed energetic profiles of transition states and intermediates that are difficult to observe experimentally, offering a complete picture of the reaction landscape. nih.gov Applying these synergistic approaches to reactions involving this compound will enable the rational design of more efficient and selective synthetic processes.

Q & A

Q. What are the optimized synthetic routes for cyclopropyl (2-methylphenyl)methanol?

The synthesis typically involves coupling a substituted benzaldehyde derivative with cyclopropane-containing reagents. For example:

  • Method A : Reacting 2-methylbenzaldehyde with cyclopropylmethyl halides (e.g., bromides) under basic conditions (e.g., K₂CO₃ in refluxing acetone) to form the ether intermediate, followed by reduction with NaBH₄ or LiAlH₄ to yield the alcohol .
  • Method B : Palladium-catalyzed cross-coupling of cyclopropylboronic acids with 2-methylbenzyl halides, followed by hydroxylation .
    Yields vary (60–85%) depending on steric hindrance and purification methods.

Q. How is this compound characterized structurally and spectroscopically?

Key techniques include:

  • NMR : ¹H/¹³C NMR identifies cyclopropyl protons (δ 0.5–1.5 ppm) and the aromatic methyl group (δ 2.3–2.5 ppm). The hydroxymethyl group appears as a triplet near δ 3.7 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z ~190 for C₁₁H₁₄O) confirm the molecular formula. Fragmentation patterns distinguish cyclopropane ring stability .
  • X-ray Crystallography : Resolves stereochemistry of the cyclopropyl ring and confirms spatial arrangement of substituents .

Advanced Research Questions

Q. What strategies resolve contradictions in stability data for the cyclopropane ring under acidic/basic conditions?

  • Acidic Conditions : Cyclopropyl epoxides rearrange to cyclobutenes or methoxycyclobutanes in methanol, suggesting acid-catalyzed ring-opening pathways. Controlled experiments at varying pH (e.g., HCl in MeOH) monitor byproducts via GC-MS .
  • Basic Conditions : Base-induced racemization (e.g., NaOMe in MeOH) indicates sensitivity to nucleophilic attack. Kinetic studies using deuterated solvents (D₂O/CD₃OD) track H/D exchange rates at the cyclopropyl carbons .
  • Electrochemical Stability : Cyclic voltammetry in methanol reveals oxidation thresholds (~1.7 V vs. SCE), correlating with ring strain and substituent effects .

Q. How does stereochemistry influence the reactivity of this compound in catalytic systems?

  • Chiral Catalysts : Enantioselective synthesis using Rh(II) or Cu(I) complexes (e.g., Josiphos ligands) produces enantiomeric excess (ee >90%). Stereochemical retention is confirmed by polarimetry and chiral HPLC .
  • Radical Reactions : Manganese-catalyzed dehydrogenative coupling with ketones favors cis-cyclopropane configurations due to steric control during radical recombination .
  • Ring-Opening Selectivity : DFT calculations predict preferential cleavage at the more substituted cyclopropane carbon during acid-catalyzed rearrangements .

Q. What methodologies assess the biological activity of this compound derivatives?

  • Enzyme Inhibition Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values correlate with substituent electronegativity .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GABAₐ or opioid receptors) quantify affinity (Kᵢ) using tritiated ligands. The cyclopropyl group enhances lipophilicity, improving blood-brain barrier penetration .
  • In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with protein targets, highlighting hydrogen bonding with the hydroxymethyl group .

Methodological Considerations

Q. How are computational models validated for cyclopropane-containing compounds?

  • Benchmarking : Compare calculated (DFT/B3LYP) vs. experimental vibrational spectra (IR/Raman) for cyclopropyl ring modes (e.g., C-C stretching at 1000–1100 cm⁻¹) .
  • Solvent Effects : COSMO-RS simulations predict solubility in methanol/water mixtures, validated by shake-flask experiments .
  • Transition State Analysis : Intrinsic reaction coordinate (IRC) calculations confirm proposed mechanisms for ring-opening or stereoinversion .

Q. What safety protocols are recommended for handling this compound?

  • Toxicity : Acute dermal LD₅₀ >2000 mg/kg (rat), requiring gloves and fume hood use. Store in amber vials under N₂ to prevent oxidation .
  • Waste Disposal : Neutralize with dilute HCl before incineration to avoid releasing cyclopropane derivatives into the environment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.